Glycylglycinhydrochlorid

Übersicht

Beschreibung

The simplest of all peptides. It functions as a gamma-glutamyl acceptor.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Löslichkeit in der Proteinproduktion

Glycylglycinhydrochlorid wurde verwendet, um die Löslichkeit rekombinanter Proteine in E. coli-basierten Systemen . In einer Studie verbesserte die Integration von 0,1–0,4 M Glycylglycin in den Wachstumsmedien die Löslichkeit/Ausbeute rekombinanter Kern- und Hüllproteine signifikant, und zwar um etwa das 225- bzw. 242-fache . Diese verbesserte Löslichkeit spiegelte sich in ihrer Immunreaktivität und antigener Leistung in dem entwickelten Immunoassay wider .

Entwicklung von Immunoassays

Die verbesserte Löslichkeit von Proteinen aufgrund von Glycylglycin wurde bei der Entwicklung von Immunoassays zum Nachweis aktiver Hepatitis-C-Virus (HCV)-Virämie eingesetzt . Die lösliche Kern-/E1-/E2-Antigenmischung zeigte eine 100%ige Genauigkeit bei der Identifizierung von HCV-virämischen Seren mit einer Virus-RNA-Last von nur 3800 IE/ml, ohne Kreuzreaktivität gegenüber normalen/störenden HCV-Ab-Seren .

Pufferlösungen in biochemischen Studien

Glycylglycin wurde als Puffer in biochemischen Studien verwendet . Seine vielseitige Natur und die leichte Verfügbarkeit machen es zu einer geeigneten Wahl für solche Anwendungen .

Volumen- und Viskositätsstudien

Die volumetrischen, viskometrischen und spektroskopischen Eigenschaften von Glycylglycin wurden in Citrat- und Acetatpufferlösungen bei verschiedenen Temperaturen untersucht . Diese Studien helfen, verschiedene Wechselwirkungen (H-Bindung und elektrostatische Wechselwirkungen usw.) zwischen den Proteinmolekülen und dem Lösungsmittel zu verstehen .

FTIR-Spektroskopie

Glycylglycin wurde in Fourier-Transform-Infrarotspektroskopie-(FTIR)-Studien verwendet, um die Wechselwirkungen von Proteinmolekülen mit ihrem umgebenden Medium zu verstehen<a aria-label="3: " data-citationid="e15a4a4c-0b4c-a5

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Glycylglycine hydrochloride, a dipeptide of glycine, is the simplest peptide . It primarily targets the NMDA receptor complex in the central nervous system . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Glycylglycine interacts with its target through strychnine-insensitive glycine binding sites located on the NMDA receptor complex . This interaction enhances inhibitory neurotransmission, which can have various effects depending on the specific context within the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by glycylglycine is the glycine cleavage system . This system catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia, with the remaining one-carbon unit transferred to folate as methylenetetrahydrofolate . It is the main catabolic pathway for glycine and also contributes to one-carbon metabolism .

Pharmacokinetics

Its solubility in water (132 g l−1 at 20 °c) suggests that it may have good bioavailability

Result of Action

The interaction of glycylglycine with the NMDA receptor complex can result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission . This can have various effects, such as potential antispastic and antipsychotic activities . Additionally, glycylglycine has been reported to improve the solubility of recombinant proteins in E. coli .

Action Environment

The action of glycylglycine can be influenced by various environmental factors. For instance, its buffering capacity is effective in the pH range of 2.5–3.8 and 7.5–8.9 . It is only moderately stable for storage once dissolved

Biochemische Analyse

Biochemical Properties

Glycylglycine hydrochloride plays a significant role in biochemical reactions. It has been found to enhance the solubility and antigenic utility of recombinant Hepatitis C Virus (HCV) structural proteins in E. coli, which were utilized to establish a novel immunoassay for discrimination of active HCV infection . The integration of 0.1–0.4M glycylglycine hydrochloride in the growth media significantly enhanced the solubility/yield of recombinant core and envelope proteins .

Cellular Effects

The effects of glycylglycine hydrochloride on cells are primarily related to its role in enhancing protein solubility. This property is particularly useful in the production of recombinant proteins in E. coli, where it has been shown to significantly increase the yield of soluble, functional proteins .

Molecular Mechanism

The exact molecular mechanism of action of glycylglycine hydrochloride is not fully understood. It is proposed that high concentrations of glycylglycine hydrochloride in the growth culture might generate an osmophobic effect, which would induce the overexpression of heat shock chaperones like DnaK and GroEL in E. coli that subsequently promote a ubiquitin–proteasome .

Temporal Effects in Laboratory Settings

The temporal effects of glycylglycine hydrochloride in laboratory settings are primarily related to its role in enhancing protein solubility. Over time, the presence of glycylglycine hydrochloride in the growth media can significantly enhance the yield of soluble proteins .

Metabolic Pathways

Glycylglycine hydrochloride is involved in the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans . This system is critical for the metabolism of glycine, a simple amino acid that is a key component of many metabolic pathways .

Eigenschaften

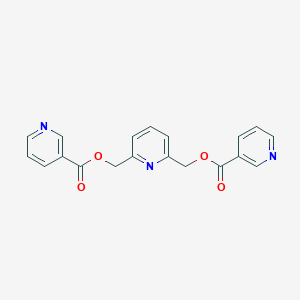

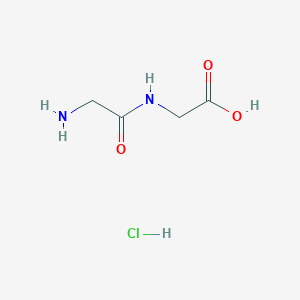

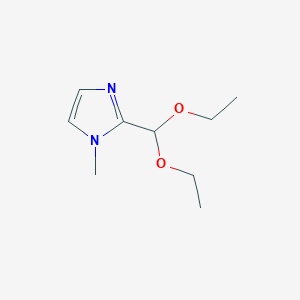

IUPAC Name |

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBAZQDEMYQPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

556-50-3 (Parent) | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065342 | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-60-4, 23851-28-7 | |

| Record name | Glycylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-glycylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)

![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)